Talipexole dihydrochloride exerts its effects by binding to dopamine autoreceptors, which are located on the presynaptic membrane of dopaminergic neurons. [] Activation of these autoreceptors leads to a decrease in dopamine synthesis and release. [] By modulating dopamine signaling in this manner, talipexole dihydrochloride provides researchers with a means to explore the intricate workings of the dopaminergic system.
The primary research application of talipexole dihydrochloride explored in the provided literature is its potential in treating abnormal involuntary movements, particularly dystonia and dyskinesia. [] A study investigated its chronic administration in two cases of severe dystonia and dyskinesia, analyzing the impact on dopamine, norepinephrine, and serotonin metabolites in cerebrospinal fluid (CSF). [] While the treatment led to significant reductions in CSF metabolite levels, behavioral improvements were not observed. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4